The 1H-Pyrazolo[4,3-d]pyrimidine Core: A Privileged Scaffold in Modern Drug Discovery
The 1H-Pyrazolo[4,3-d]pyrimidine Core: A Privileged Scaffold in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Ascendancy of a Versatile Pharmacophore
The 1H-pyrazolo[4,3-d]pyrimidine nucleus, a fused heterocyclic system, has emerged as a cornerstone in medicinal chemistry, demonstrating remarkable versatility as a pharmacophore in a diverse array of therapeutic agents. Its structural resemblance to endogenous purines allows it to effectively interact with a multitude of biological targets, leading to the development of blockbuster drugs and promising clinical candidates. This guide provides a comprehensive technical overview of the 1H-pyrazolo[4,3-d]pyrimidine core, encompassing its structure and nomenclature, synthetic strategies, and its pivotal role in the design of potent and selective inhibitors for key enzymes in cellular signaling pathways.
Decoding the Core: Structure and IUPAC Nomenclature
The fundamental structure of 1H-pyrazolo[4,3-d]pyrimidine consists of a pyrazole ring fused to a pyrimidine ring. This fusion creates a bicyclic system with four nitrogen atoms, imparting unique electronic and steric properties that are crucial for its biological activity.
The International Union of Pure and Applied Chemistry (IUPAC) nomenclature for fused heterocyclic systems provides a systematic way to name this core structure. The name, 1H-pyrazolo[4,3-d]pyrimidine , is derived following a set of established rules[1][2][3]. The "1H" indicates the position of the hydrogen atom on the pyrazole ring. The "[4,3-d]" denotes the fusion of the pyrazole ring (the attached component) to the pyrimidine ring (the base component), where the numbers indicate the sides of the pyrazole ring involved in the fusion, and the letter 'd' specifies the side of the pyrimidine ring.
Caption: Figure 1: 1H-pyrazolo[4,3-d]pyrimidine Core Structure with Numbering.
Synthetic Strategies: Building the Core
The synthesis of the 1H-pyrazolo[4,3-d]pyrimidine scaffold is a critical step in the development of drugs based on this core. Various synthetic routes have been developed, often starting from either a pre-formed pyrazole or pyrimidine ring. A common and versatile approach involves the construction of the pyrimidine ring onto a functionalized pyrazole precursor.
General Synthetic Protocol: From Substituted Pyrazole to the Fused Core
A widely employed strategy commences with a 5-aminopyrazole-4-carboxamide derivative. This intermediate can be cyclized with a suitable one-carbon synthon, such as formamide or triethyl orthoformate, to yield the pyrazolo[4,3-d]pyrimidin-7-one core. Subsequent modifications, such as chlorination followed by nucleophilic substitution, allow for the introduction of various functionalities at the 7-position, a key site for modulating biological activity.
Experimental Protocol: Synthesis of a 7-substituted-1H-pyrazolo[4,3-d]pyrimidine [4]
-
Cyclization: A mixture of a 5-amino-1-substituted-1H-pyrazole-4-carboxamide (1 equivalent) and formamide (excess) is heated at reflux for several hours. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled, and the resulting solid is collected by filtration, washed with a suitable solvent (e.g., ethanol), and dried to afford the corresponding 1-substituted-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one.
-
Chlorination: The pyrazolopyrimidinone from the previous step (1 equivalent) is treated with a chlorinating agent, such as phosphorus oxychloride (POCl₃), often in the presence of a catalytic amount of dimethylformamide (DMF). The mixture is heated at reflux until the starting material is consumed (monitored by TLC). The excess POCl₃ is removed under reduced pressure, and the residue is carefully quenched with ice-water. The resulting precipitate, the 7-chloro-1-substituted-1H-pyrazolo[4,3-d]pyrimidine, is collected by filtration, washed with water, and dried.
-
Nucleophilic Substitution: The 7-chloro derivative (1 equivalent) is dissolved in a suitable solvent, such as isopropanol or ethanol. The desired nucleophile (e.g., an amine, 1-1.2 equivalents) is added, and the reaction mixture is heated at reflux. The reaction is monitored by TLC. Upon completion, the solvent is removed under reduced pressure, and the crude product is purified by column chromatography or recrystallization to yield the final 7-substituted-1H-pyrazolo[4,3-d]pyrimidine derivative.
Caption: Figure 2: General synthetic pathway for 7-substituted-1H-pyrazolo[4,3-d]pyrimidines.
A Privileged Scaffold in Medicinal Chemistry
The 1H-pyrazolo[4,3-d]pyrimidine core is a bioisostere of adenine, the purine nucleobase in ATP. This structural mimicry allows it to function as a competitive inhibitor at the ATP-binding site of various enzymes, particularly kinases and phosphodiesterases. This has led to its extensive exploration in drug discovery, resulting in several clinically successful drugs.
Phosphodiesterase 5 (PDE5) Inhibition: The Sildenafil Story
The most prominent example of a drug featuring the 1H-pyrazolo[4,3-d]pyrimidine core is Sildenafil (Viagra), a potent and selective inhibitor of phosphodiesterase type 5 (PDE5)[5][6]. PDE5 is responsible for the degradation of cyclic guanosine monophosphate (cGMP) in the corpus cavernosum of the penis. By inhibiting PDE5, sildenafil leads to elevated levels of cGMP, resulting in smooth muscle relaxation, increased blood flow, and consequently, penile erection[5].
The development of sildenafil was a landmark in medicinal chemistry, showcasing the power of rational drug design based on a privileged scaffold. The pyrazolopyrimidinone core of sildenafil effectively mimics the guanine base of cGMP, allowing it to bind to the active site of PDE5[5].
Sildenafil Synthesis Overview: [5][7][8][9]
The commercial synthesis of sildenafil is a multi-step process that has been optimized for efficiency and large-scale production. A key intermediate is a substituted pyrazole-5-carboxylic acid, which is then elaborated to form the pyrazolo[4,3-d]pyrimidinone core.
Caption: Figure 3: Mechanism of action of Sildenafil in PDE5 inhibition.
Kinase Inhibition: A New Frontier for Pyrazolo[4,3-d]pyrimidines
Beyond PDE5 inhibition, the 1H-pyrazolo[4,3-d]pyrimidine scaffold has proven to be a valuable template for the design of potent kinase inhibitors[10][11][12][13]. Kinases are a large family of enzymes that play critical roles in cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer. The ability of the pyrazolo[4,3-d]pyrimidine core to mimic the adenine moiety of ATP makes it an ideal starting point for developing ATP-competitive kinase inhibitors[14].
Numerous pyrazolo[4,3-d]pyrimidine derivatives have been synthesized and evaluated as inhibitors of various kinases, including Src family kinases, epidermal growth factor receptor (EGFR) tyrosine kinase, and cyclin-dependent kinases (CDKs)[11][12][15]. These inhibitors often feature specific substitutions on the core structure that enhance potency and selectivity for the target kinase.
Pharmacophore Model for Kinase Inhibition:
A general pharmacophore model for pyrazolo[4,3-d]pyrimidine-based kinase inhibitors involves:
-
The pyrazolo[4,3-d]pyrimidine core: Occupies the adenine binding region of the ATP pocket and forms key hydrogen bonds with the hinge region of the kinase.
-
Substituents at the 1-position (pyrazole ring): Often a small alkyl or aryl group that can influence selectivity and physicochemical properties.
-
Substituents at the 3-position (pyrazole ring): Can be varied to explore interactions with the sugar pocket of the ATP-binding site.
-
Substituents at the 5 and 7-positions (pyrimidine ring): Crucial for modulating potency, selectivity, and pharmacokinetic properties. These positions often accommodate larger, more complex moieties that can interact with specific sub-pockets of the kinase active site.
Caption: Figure 4: General pharmacophore model for 1H-pyrazolo[4,3-d]pyrimidine-based kinase inhibitors.
Quantitative Data Summary
The following table summarizes the inhibitory activities of selected 1H-pyrazolo[4,3-d]pyrimidine derivatives against their respective targets.
| Compound | Target | IC₅₀ (nM) | Reference |
| Sildenafil | PDE5 | 3.9 | [5] |
| Zaprinast | PDE5 | 760 | [16] |
| Compound 14 (from Schenone et al.) | CDK2/cyclin A2 | 57 | [10][15] |
| Compound 15 (from Traxler et al.) | EGF-R PTK | <10 | [12][17] |
Conclusion and Future Perspectives
The 1H-pyrazolo[4,3-d]pyrimidine core has firmly established itself as a privileged scaffold in drug discovery. Its inherent ability to mimic the purine structure of ATP and cGMP has been successfully exploited to develop highly effective drugs for a range of diseases. The synthetic accessibility and the potential for diverse functionalization of this core continue to make it an attractive starting point for the design of novel therapeutic agents. Future research in this area will likely focus on the development of next-generation inhibitors with improved selectivity profiles, enhanced pharmacokinetic properties, and novel mechanisms of action, further expanding the therapeutic utility of this remarkable heterocyclic system.
References
-
Wikipedia. Sildenafil. [Link]
-
Dale, L., et al. (2021). Sildenafil 4.0—Integrated Synthetic Chemistry, Formulation and Analytical Strategies Effecting Immense Therapeutic and Societal Impact in the Fourth Industrial Era. Pharmaceuticals, 14(9), 893. [Link]
-
University of Leeds. Synthesis of Sildenafil Citrate. [Link]
-
ACD/Labs. Rule B-3. Fused Heterocyclic Systems. [Link]
-
IUPAC. NOMENCLATURE OF FUSED AND BRIDGED FUSED RING SYSTEMS. [Link]
-
Scribd. Fused Ring Heterocycles Naming Guide. [Link]
-
Wiley. Synthesis of Sildenafil Citrate (Viagra®). [Link]
-
Abdel-Maksoud, M. S., et al. (2022). Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][5][8][18]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations. RSC Advances, 12(23), 14655-14674. [Link]
-
ACD/Labs. Rule B-3. Fused Heterocyclic Systems (SPECIALIST HETEROCYCLI...). [Link]
-
IUPAC. FR-2.2 Heterocyclic Components. [Link]
-
Castelli, R., et al. (2014). New pyrazolo-[3,4-d]-pyrimidine derivative Src kinase inhibitors lead to cell cycle arrest and tumor growth reduction of human medulloblastoma cells. Journal of cellular and molecular medicine, 18(10), 2006–2017. [Link]
-
Traxler, P., et al. (1997). Use of a pharmacophore model for the design of EGF-R tyrosine kinase inhibitors: 4-(phenylamino)pyrazolo[3,4-d]pyrimidines. Journal of medicinal chemistry, 40(22), 3601–3616. [Link]
-
Traxler, P., et al. (1997). Use of a Pharmacophore Model for the Design of EGF-R Tyrosine Kinase Inhibitors: 4-(Phenylamino)pyrazolo[3,4-d]pyrimidines. Journal of Medicinal Chemistry, 40(22), 3601-3616. [Link]
-
Abdel-Maksoud, M. S., et al. (2022). Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][5][8][18]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations. Semantic Scholar. [Link]
-
Wang, Y., et al. (2019). Design and synthesis of novel pyrazolo[4,3-d]pyrimidines as potential therapeutic agents for acute lung injury. Journal of enzyme inhibition and medicinal chemistry, 34(1), 936–947. [Link]
-
Schenone, S., et al. (2014). Biologically Driven Synthesis of Pyrazolo[3,4-d]pyrimidines As Protein Kinase Inhibitors: An Old Scaffold As a New Tool for Medicinal Chemistry and Chemical Biology Studies. Accounts of chemical research, 47(5), 1634–1645. [Link]
-
El-Gazzar, A. R., et al. (2009). Synthesis of some novel pyrazolo[3,4-d]pyrimidine derivatives. Semantic Scholar. [Link]
- Google Patents.
-
Thompson, M. J., et al. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4- d ]pyrimidine scaffold. RSC Medicinal Chemistry, 11(9), 977-995. [Link]
-
Hassaballah, A. I., et al. (2024). New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition. RSC Advances, 14(4), 2533-2553. [Link]
-
Abdel-Maksoud, M. S., et al. (2022). Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][5][8][18]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations. RSC advances, 12(23), 14655–14674. [Link]
-
El-Gamal, M. I., et al. (2022). Development of Novel Class of Phenylpyrazolo[3,4-d]pyrimidine-Based Analogs with Potent Anticancer Activity and Multitarget Enzyme Inhibition Supported by Docking Studies. Molecules (Basel, Switzerland), 27(19), 6296. [Link]
-
Wikipedia. Zaprinast. [Link]
-
Manetti, F., et al. (2006). Novel pyrazolopyrimidopyridazinones with potent and selective phosphodiesterase 5 (PDE5) inhibitory activity as potential agents for treatment of erectile dysfunction. Journal of medicinal chemistry, 49(17), 5363–5371. [Link]
-
Hassaballah, A. I., et al. (2024). Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFRWT and EGFRT790M. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2307527. [Link]
-
El-Damasy, A. K., et al. (2012). Synthesis and antitumor activity of novel pyrazolo[3,4-d]pyrimidines and related heterocycles. Der Pharma Chemica, 4(5), 1856-1867. [Link]
-
Hudwekar, A. D., et al. (2023). Pyrazolopyrimidinone Based Selective Inhibitors of PDE5 for the Treatment of Erectile Dysfunction. Chemistry & biodiversity, 20(4), e202200707. [Link]
-
ResearchGate. Synthesis of pyrazolo (a) [3,4-d]pyrimidines, (b) [4,3-d]pyrimidines,... [Link]
-
Ryabukhin, S. V., et al. (2023). Straightforward and Efficient Protocol for the Synthesis of Pyrazolo[4,3-b]pyridines and Indazoles. Molecules (Basel, Switzerland), 28(2), 808. [Link]
-
Al-Issa, S. A., et al. (2023). Design, Synthesis, and Antibacterial Evaluation of Pyrido[2,3-d]pyrimidine and Pyrido[3,2-e]Pyrimido[1,2-c]Pyrimidine Derivatives. ACS omega. [Link]
-
Hudwekar, A. D., et al. (2023). Pyrazolopyrimidinone Based Selective Inhibitors of PDE5 for the Treatment of Erectile Dysfunction. Chemistry & biodiversity, 20(4), e202200707. [Link]
-
Márton, J., et al. (2006). Structure-activity relationships of PDE5 inhibitors. Current medicinal chemistry, 13(27), 3225–3245. [Link]
-
Reddy, G. L., et al. (2019). Design, synthesis and biological evaluation of pyrazolopyrimidinone based potent and selective PDE5 inhibitors for treatment of erectile dysfunction. Bioorganic chemistry, 89, 103022. [Link]
-
Singh, U. P., et al. (2019). Novel Pyrazolo[4, 3-c]Quinolin-3-One Derivatives as PDE5A Inhibitors. Letters in drug design & discovery, 16(11), 1238–1248. [Link]
-
ResearchGate. Herein reported pyrazolo[4,3-d]pyrimidine derivatives 1–24. [Link]
-
Li, R., et al. (2013). Structure-activity relationship studies of pyrazolo[3,4-d]pyrimidine derivatives leading to the discovery of a novel multikinase inhibitor that potently inhibits FLT3 and VEGFR2 and evaluation of its activity against acute myeloid leukemia in vitro and in vivo. Journal of medicinal chemistry, 56(4), 1641–1655. [Link]
-
El-Gamal, M. I., & Oh, C. H. (2022). Pyrazolo[3,4-d]pyrimidine scaffold: A review on synthetic approaches and EGFR and VEGFR inhibitory activities. Bioorganic & medicinal chemistry, 70, 116928. [Link]
Sources
- 1. acdlabs.com [acdlabs.com]
- 2. old.iupac.org [old.iupac.org]
- 3. oc2.chemie.uni-tuebingen.de [oc2.chemie.uni-tuebingen.de]
- 4. Design and synthesis of novel pyrazolo[4,3-d]pyrimidines as potential therapeutic agents for acute lung injury - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sildenafil - Wikipedia [en.wikipedia.org]
- 6. Structure -activity relationships of PDE5 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Sildenafil 4.0—Integrated Synthetic Chemistry, Formulation and Analytical Strategies Effecting Immense Therapeutic and Societal Impact in the Fourth Industrial Era - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis of Sildenafil Citrate [ch.ic.ac.uk]
- 9. wiley-1888.docs.contently.com [wiley-1888.docs.contently.com]
- 10. pubs.rsc.org [pubs.rsc.org]
- 11. New pyrazolo-[3,4-d]-pyrimidine derivative Src kinase inhibitors lead to cell cycle arrest and tumor growth reduction of human medulloblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Use of a pharmacophore model for the design of EGF-R tyrosine kinase inhibitors: 4-(phenylamino)pyrazolo[3,4-d]pyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4- d ]pyrimidine scaffold - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D0MD00227E [pubs.rsc.org]
- 14. Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 15. [PDF] Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations | Semantic Scholar [semanticscholar.org]
- 16. Zaprinast - Wikipedia [en.wikipedia.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. benchchem.com [benchchem.com]
